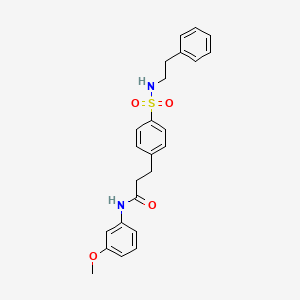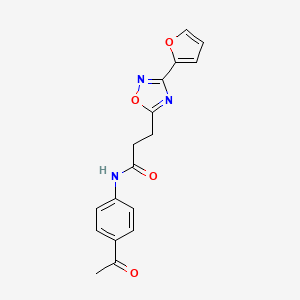
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as AFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. AFO is a heterocyclic compound that contains both furan and oxadiazole moieties, which have been shown to possess diverse biological and chemical properties.
Scientific Research Applications
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. This compound has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. This compound has also been studied for its potential application in the development of new materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of bacterial and fungal enzymes such as DNA gyrase, topoisomerase IV, and chitin synthase. This compound has also been found to inhibit the replication of viruses such as HIV-1 and herpes simplex virus type 1. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In bacterial and fungal cells, this compound disrupts cell wall synthesis and causes cell death. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for large-scale production. This compound also exhibits potent biological activities at low concentrations, making it a cost-effective option for research purposes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its application in biological systems. This compound also has limited stability in acidic and basic conditions, which can affect its activity and potency.
Future Directions
There are several future directions for the research and development of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the investigation of this compound as a potential drug candidate for the treatment of bacterial and fungal infections. Another direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Furthermore, this compound can be explored for its potential application in the development of new materials such as polymers and liquid crystals. Finally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with furan-2-carboxylic acid followed by cyclization with triphosgene. The resulting compound is then treated with 3-aminopropionitrile to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11(21)12-4-6-13(7-5-12)18-15(22)8-9-16-19-17(20-24-16)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEPRJOJSYXISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)
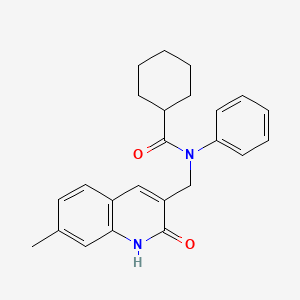

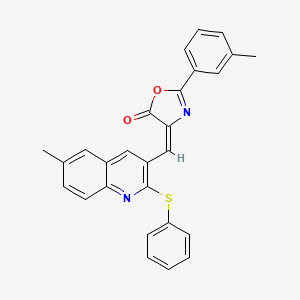
![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)




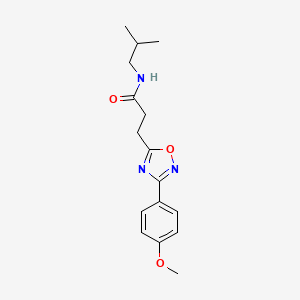
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


